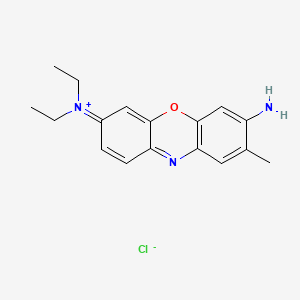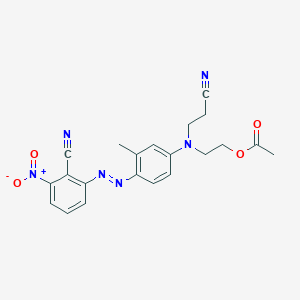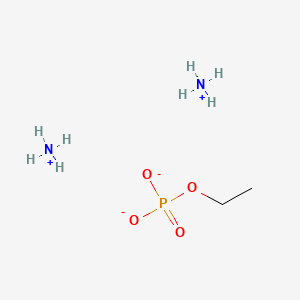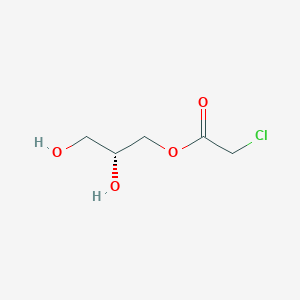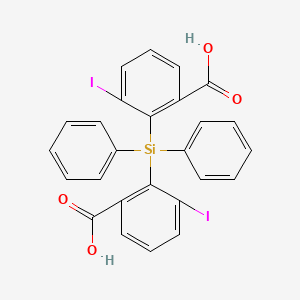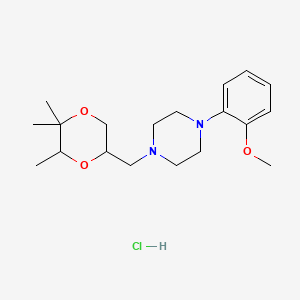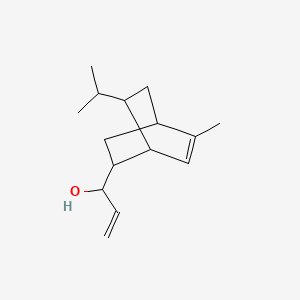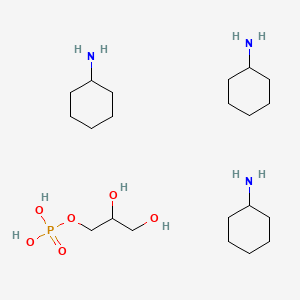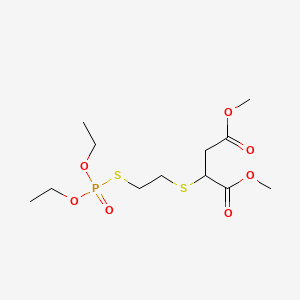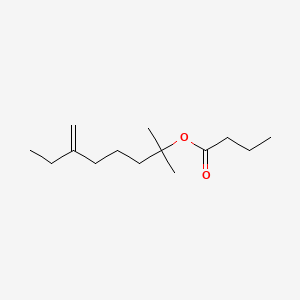
1,1-Dimethyl-5-methyleneheptyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-5-methyleneheptyl butyrate is an organic compound with the molecular formula C14H26O2 It is a butyrate ester, characterized by the presence of a butanoic acid moiety esterified with a 1,1-dimethyl-5-methyleneheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-methyleneheptyl butyrate typically involves the esterification of butanoic acid with 1,1-dimethyl-5-methyleneheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high conversion rates and selectivity. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-5-methyleneheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, but can include a wide range of functionalized organic compounds.
Scientific Research Applications
1,1-Dimethyl-5-methyleneheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies related to ester metabolism and enzymatic hydrolysis.
Medicine: Research into its potential pharmacological properties, including its effects on metabolic pathways, is ongoing.
Industry: It is used in the formulation of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-5-methyleneheptyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, esters like this compound are often hydrolyzed by esterases to produce the corresponding alcohol and acid. These metabolites can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl propionate
- 1,1-Dimethyl-5-methyleneheptyl valerate
Uniqueness
1,1-Dimethyl-5-methyleneheptyl butyrate is unique due to its specific ester group and the presence of a methylene group at the 5-position of the heptyl chain. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar esters.
Properties
CAS No. |
96846-67-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoctan-2-yl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h3,6-11H2,1-2,4-5H3 |
InChI Key |
PGZPJUINMYJERW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)(C)CCCC(=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



